
4-Chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid typically involves the diazotization of 4-chloro-2-methylaniline followed by coupling with naphthalene-1,5-disulfonic acid. The reaction conditions often require an acidic medium and low temperatures to stabilize the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: It can couple with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like copper(I) chloride or bromide are used under acidic conditions.
Coupling: Phenols or amines in alkaline conditions.
Reduction: Reducing agents like sodium sulfite or stannous chloride.
Major Products
Substitution: Formation of chloro or bromo derivatives.
Coupling: Formation of azo dyes.
Reduction: Formation of 4-chloro-2-methylaniline.
Scientific Research Applications
4-Chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid is extensively used in scientific research due to its versatile applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in histological staining and as a chromogen in enzyme assays.
Medicine: Utilized in diagnostic assays and as a staining agent in pathology.
Mechanism of Action
The compound exerts its effects primarily through the formation of azo bonds during coupling reactions. The diazonium group acts as an electrophile, reacting with nucleophilic sites on phenols or amines to form stable azo compounds. These reactions are facilitated by the presence of acidic or alkaline conditions, which stabilize the intermediate species .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylbenzenediazonium chloride
- 4-Chloro-2-methylbenzenediazonium tetrafluoroborate
- 4-Chloro-2-methylbenzenediazonium sulfate
Uniqueness
4-Chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid is unique due to its dual functionality, combining the diazonium group with the naphthalene-1,5-disulfonic acid moiety. This combination enhances its solubility and reactivity, making it particularly useful in aqueous reactions and biological applications .
Properties
Molecular Formula |
C24H20Cl2N4O6S2+2 |
|---|---|
Molecular Weight |
595.5 g/mol |
IUPAC Name |
4-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C10H8O6S2.2C7H6ClN2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-5-4-6(8)2-3-7(5)10-9/h1-6H,(H,11,12,13)(H,14,15,16);2*2-4H,1H3/q;2*+1 |
InChI Key |
PSAWWJOJWWUTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)[N+]#N.CC1=C(C=CC(=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



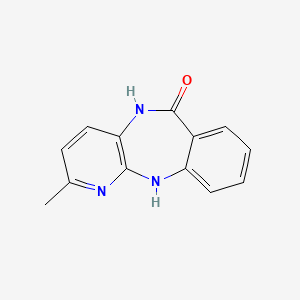

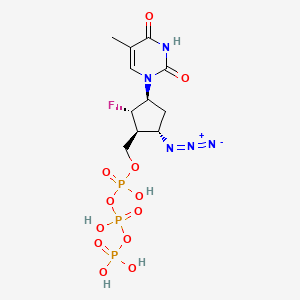

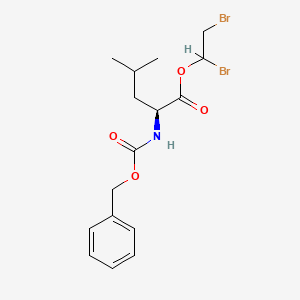
![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)

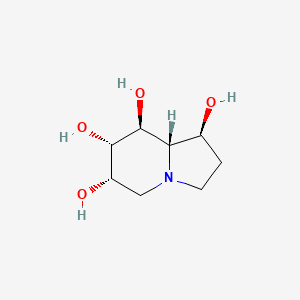



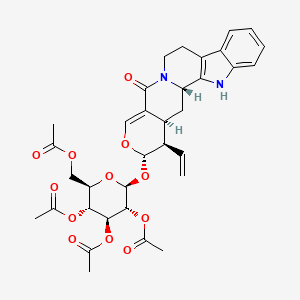
![2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B12810034.png)
